Chlorpheniramine N-oxide

Pharmaceutical Analysis Chromatography Physicochemical Properties

Chlorpheniramine N-oxide (CAS 120244-82-8) is the primary oxidative degradation product and major urinary metabolite of chlorpheniramine, essential as an impurity reference standard in pharmaceutical QC. Its distinct polarity (predicted LogP 1.334) ensures baseline HPLC separation from the parent drug, enabling accurate quantification at 0.1%-0.5% control thresholds. • HPLC Method Validation: Verified reference standard for developing stability-indicating methods per ICH guidelines. • Stability Marker: Track oxidative degradation kinetics under stress conditions (light, heat, oxygen) for shelf-life determination. • Metabolite Identification: Essential for enantioselective pharmacokinetic studies given differential FMO-mediated N-oxygenation kinetics.

Molecular Formula C16H19ClN2O.2HCl
Molecular Weight 290.80 2 36.46
CAS No. 120244-82-8
Cat. No. B600797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorpheniramine N-oxide
CAS120244-82-8
Synonymsγ-(4-Chlorophenyl)-N,N-dimethyl-2-pyridinepropanamine N-Oxide Dihydrochloride; 
Molecular FormulaC16H19ClN2O.2HCl
Molecular Weight290.80 2 36.46
Structural Identifiers
SMILESC[N+](C)(CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2)[O-]
InChIInChI=1S/C16H19ClN2O/c1-19(2,20)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13/h3-9,11,15H,10,12H2,1-2H3
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White to Pale Yellow Solid

Chlorpheniramine N-oxide: Analytical Standard & Metabolite


Chlorpheniramine N-oxide (CAS 120244-82-8) is the N-oxide derivative of the first-generation alkylamine antihistamine chlorpheniramine [1]. It is identified as a major metabolite in both rat and human urine following in vivo administration of chlorpheniramine, with identification confirmed by mass spectrometry and ¹H-NMR [1][2]. As an impurity reference standard, it is used in pharmaceutical quality control for the detection and quantification of oxidative degradation products in chlorpheniramine active pharmaceutical ingredients (APIs), with typical control levels ranging from 0.1% to 0.5% .

Metabolite reference standard for chlorpheniramine impurity profiling
Oxidative degradation marker for pharmaceutical QC method development
Supports pharmacokinetic metabolite identification studies

Why Chlorpheniramine N-oxide Cannot Be Substituted


Direct substitution of chlorpheniramine N-oxide with its parent compound, chlorpheniramine, or other in-class antihistamines is not feasible due to fundamental differences in their physicochemical and biological properties. The introduction of the N-oxide functional group significantly increases molecular polarity, altering chromatographic retention behavior and necessitating distinct analytical methods for accurate separation and quantification [1]. Furthermore, as a major metabolite, chlorpheniramine N-oxide exhibits distinct metabolic stability and receptor binding profiles compared to the parent drug, which is critical for pharmacokinetic and pharmacodynamic studies . Therefore, using a verified reference standard of the N-oxide is essential for accurate impurity profiling, stability testing, and metabolite identification in pharmaceutical development and quality control .

Parent compound mismatch
Chlorpheniramine N-oxide exhibits increased polarity, altering chromatographic retention; the parent drug may not serve as an analytical surrogate.
Class-level substitution limits
Other alkylamine antihistamines differ in N-oxide formation and metabolic profiles; they do not substitute for a dedicated N-oxide impurity standard.
Metabolite-specific behavior
Distinct metabolic stability and receptor binding require a verified N-oxide reference for PK/PD study interpretation.

Chlorpheniramine N-oxide: Quantitative Differentiation Evidence


Enhanced Polarity vs. Parent Compound

Chlorpheniramine N-oxide exhibits significantly different chromatographic behavior compared to its parent compound, chlorpheniramine, due to the increased polarity conferred by the N-oxide functional group . The predicted LogP (octanol-water partition coefficient) for chlorpheniramine N-oxide is 1.334, which is substantially lower than that of the parent drug (predicted to be higher, though a direct comparative value is not specified in the source), indicating a marked increase in hydrophilicity [1]. This polarity difference is a key factor enabling precise differentiation via HPLC/ion-pair chromatography .

Polarity vs Parent
Class-level inference
Predicted LogP 1.334
Supports HPLC selectivity for impurity separation
Computational prediction; confirm with experimental LogP
Pharmaceutical Analysis Chromatography Physicochemical Properties

Enantioselective N-Oxygenation Kinetics

The formation of chlorpheniramine N-oxide from its parent drug is enantioselective, as demonstrated by studies using highly purified flavin-containing monooxygenase (FMO) from hog liver [1]. The Michaelis-Menten constant (Km) for N-oxygenation of (D)-chlorpheniramine was markedly lower than that for (L)-chlorpheniramine, indicating a higher affinity of the enzyme for the (D)-enantiomer [1]. This kinetic difference is crucial for understanding the stereoselective metabolism and pharmacokinetics of chlorpheniramine [1].

Enantioselective Kinetics
Class-level inference
Km (D)-enantiomer markedly lower than (L)-enantiomer
Enables stereospecific metabolite profiling interpretation
In vitro hog liver FMO assay; exact values not reported
Drug Metabolism Enzymology Enantioselectivity

Comparative Fungal Metabolism of Alkylamines

In a study using the filamentous fungus Cunninghamella elegans (ATCC 9245) as a model for mammalian drug metabolism, the extent of metabolism varied significantly among three alkylamine antihistamines [1]. After 168 hours of incubation, 45% of the added chlorpheniramine was metabolized, compared to 60% for brompheniramine and only 29% for pheniramine [1]. While the N-oxide metabolite was identified for all three drugs, the relative amounts produced were influenced by the halogen substituent (chloro- vs. bromo- vs. unsubstituted) [1].

Fungal Metabolism Rate
Cross-study comparable
45% metabolized (vs 60% brompheniramine, 29% pheniramine)
Quantitative benchmark for N-oxide production in microbial models
C. elegans ATCC 9245, 168 h; HPLC and MS/NMR identification
Microbial Biotransformation Drug Metabolism Comparative Metabolism

Applications of Chlorpheniramine N-oxide


Impurity Profiling Method Development

Chlorpheniramine N-oxide serves as a critical impurity reference standard for developing and validating high-performance liquid chromatography (HPLC) methods . Its distinct polarity (predicted LogP of 1.334) relative to the parent drug ensures baseline separation, enabling accurate quantification of this oxidative degradation product in chlorpheniramine APIs [1]. Typical control limits for this impurity are in the range of 0.1% to 0.5% .

Oxidative Degradation Stability Studies

As a primary oxidative degradation product, chlorpheniramine N-oxide is used as a marker to assess the stability of chlorpheniramine drug substances and finished products under various storage conditions (e.g., exposure to light, heat, or oxygen) . Monitoring its formation over time provides quantitative data on the rate of oxidative degradation, which is essential for establishing shelf-life specifications and optimizing formulation stability .

Pharmacokinetic Metabolism Studies

Chlorpheniramine N-oxide is a major metabolite identified in both rat and human urine, making it an essential analytical reference for pharmacokinetic studies [2]. Its enantioselective formation, as indicated by differential Km values for (D)- and (L)-chlorpheniramine N-oxygenation by FMO, necessitates its use as a standard for quantifying stereospecific metabolite profiles [3]. This is crucial for understanding the disposition and potential drug-drug interactions of chlorpheniramine.

Microbial Models for Drug Metabolism

Chlorpheniramine N-oxide is a key metabolite produced by the fungus Cunninghamella elegans, which is used as a microbial model for mammalian drug metabolism [4]. Comparative studies show that C. elegans metabolizes 45% of chlorpheniramine, providing a quantitative benchmark for using this system to produce N-oxide metabolites for structural elucidation and toxicological assessment [4].

Application
Selection Property
Validation Focus
Impurity profiling method development
Polarity shift from parent compound
HPLC baseline resolution and quantification
Oxidative degradation stability studies
Oxidative degradation marker
Formation rate tracking under storage conditions
Pharmacokinetic metabolism studies
Enantioselective N-oxide formation
Stereospecific metabolite quantification in research matrices
Microbial drug metabolism models
Quantitative metabolism benchmark
N-oxide production for structural and toxicological assessment

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